d-Phenylalanyl-l-proline
Overview
Description
d-Phenylalanyl-l-proline is a dipeptide composed of d-phenylalanine and l-proline. It is known for its unique structural properties and its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its ability to form stable peptide bonds and its role in protein folding and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
d-Phenylalanyl-l-proline can be synthesized through a condensation reaction between d-phenylalanine and l-proline. This reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated peptide synthesizers. These machines can precisely control the addition of amino acids and coupling reagents, ensuring high yield and purity of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
d-Phenylalanyl-l-proline undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
d-Phenylalanyl-l-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It plays a role in studying protein folding and stability, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of d-Phenylalanyl-l-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in enzyme activity, signal transduction pathways, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
l-Phenylalanyl-l-proline: Similar in structure but differs in the chirality of the phenylalanine residue.
d-Phenylalanyl-d-proline: Both residues have the d-configuration.
l-Phenylalanyl-d-proline: The proline residue has the d-configuration
Uniqueness
d-Phenylalanyl-l-proline is unique due to its specific chirality, which can influence its interaction with biological molecules and its overall stability. This makes it particularly useful in applications where precise control over molecular interactions is required .
Biological Activity
d-Phenylalanyl-l-proline, a dipeptide composed of the amino acids d-phenylalanine and l-proline, has garnered attention in recent research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological implications of this compound, emphasizing its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that combines a non-polar aromatic side chain from phenylalanine with the cyclic structure of proline. This combination imparts distinct physicochemical properties that influence its interaction with biological systems. The molecular formula is CHNO, with a molecular weight of approximately 219.26 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cell Proliferation : Studies indicate that proline derivatives can act as inducers of cell proliferation in various contexts, including stem cells and tumor cells. This property is particularly relevant in tissue regeneration and cancer research .
- Modulation of Protein Synthesis : Proline-rich peptides have been shown to influence protein translation and synthesis pathways, which can affect cellular behavior and response to stressors .
- Antimicrobial Activity : Certain proline-containing peptides exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : Research has suggested that proline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, cycloheptapeptides containing proline units have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .
Anticancer Properties
The compound's ability to modulate cell proliferation has made it a subject of interest in cancer research. It has been observed that proline-rich peptides can inhibit the migration of cancer cells, thereby potentially serving as therapeutic agents in cancer treatment .
Case Studies
- Antimicrobial Efficacy : A study investigated the effects of proline-rich peptides on Staphylococcus aureus using iTRAQ proteomics. Results indicated that these peptides could significantly alter protein expression profiles in the bacteria, enhancing their antimicrobial potential.
- Neuroprotection : In a model studying neurodegenerative diseases, this compound was found to reduce neuronal apoptosis under oxidative stress conditions, highlighting its potential as a neuroprotective agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJQNWXCSUVMA-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199887 | |
Record name | Phenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51926-52-4 | |
Record name | Phenylalanylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051926524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.